molecular formula C6H9ClN2O B1614121 2-(Chloromethyl)-5-propyl-1,3,4-oxadiazole CAS No. 33575-93-8

2-(Chloromethyl)-5-propyl-1,3,4-oxadiazole

Cat. No. B1614121
CAS RN: 33575-93-8
M. Wt: 160.6 g/mol
InChI Key: WNHVLRSXJZLWNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(Chloromethyl)-5-propyl-1,3,4-oxadiazole” is a specific type of organic compound. It contains a chloromethyl group, which is a functional group that has the chemical formula −CH2−Cl . The naming of this group is derived from the methyl group (which has the formula −CH3), by replacing one hydrogen atom by a chlorine atom .


Synthesis Analysis

The synthesis of 2-(Chloromethyl)-5-propyl-1,3,4-oxadiazole or similar compounds often involves the use of o-anthranilic acids as starting materials . An improved one-step synthesis of 2-chloromethyl-4(3H)-quinazolinones utilizing o-anthranilic acids as starting materials has been described . Based on it, 2-hydroxy-methyl-4(3H)-quinazolinones were conveniently prepared in one pot .


Molecular Structure Analysis

The molecular structure of a compound like 2-(Chloromethyl)-5-propyl-1,3,4-oxadiazole can be analyzed using various techniques such as FT-IR and FT-Raman spectroscopy . These techniques allow for the determination of the optimum molecular geometry, normal mode wavenumbers, infrared and Raman intensities, and Raman scattering activities .


Chemical Reactions Analysis

The chemical reactions involving 2-(Chloromethyl)-5-propyl-1,3,4-oxadiazole or similar compounds can be complex. For example, the reaction of 2-(chloromethyl)phenylboronic acid with alkynes in the presence of a Rh(I) complex gave indene derivatives in high yields . The regioselectivity depends on the steric nature of the substituent on the alkynes .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like 2-(Chloromethyl)-5-propyl-1,3,4-oxadiazole can be determined using various techniques. For example, the molecular weight, hydrogen bond donor count, hydrogen bond acceptor count, rotatable bond count, exact mass, monoisotopic mass, topological polar surface area, heavy atom count, and other properties can be computed .

Scientific Research Applications

Synthesis Methods

  • On-Water, Catalyst-Free Synthesis : A green synthesis method for 2-aryl-1,3,4-oxadiazoles using hydrazides and 1,1-dichloro-2-nitroethene has been developed. This method is eco-friendly, featuring high yields, simple purification, water-based medium, energy efficiency, and no catalysts (Zhu et al., 2015).

  • Ultrasound-Promoted Synthesis : Alternative synthesis of 1,2,4-oxadiazoles via ultrasound irradiation provides better yields and shorter reaction times compared to conventional methods (Bretanha et al., 2011).

Pharmacological Properties

  • Anti-inflammatory and Anti-thrombotic Studies : Oxadiazole derivatives have shown potent anti-inflammatory and antithrombotic properties in both in-vitro and in-vivo studies, along with impressive inhibitory potential against COX-2 (Basra et al., 2019).

  • Apoptosis Inducers and Anticancer Agents : Certain oxadiazole derivatives have been identified as apoptosis inducers and potential anticancer agents, demonstrating activity against various cancer cell lines (Cai et al., 2006).

  • Antimalarial Properties : Some oxadiazole derivatives have shown significant activity against Plasmodium berghei, a malaria-causing parasite, in mice (Hutt et al., 1970).

Material Science Applications

  • Photoluminescence Properties : Oxadiazole compounds exhibit strong purple fluorescence and can be used as luminescent materials (Tong, 2011).

  • Corrosion Inhibition : Newly synthesized oxadiazole derivatives have been tested as corrosion inhibitors on mild steel, showing high inhibition efficiency (Kalia et al., 2020).

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-5-propyl-1,3,4-oxadiazole or similar compounds can vary depending on the specific compound and its intended use. For example, mechlorethamine, an analogue of mustard gas and a prototype anticancer chemotherapeutic drug, is successful in clinical use and gave birth to the field of anticancer chemotherapy .

Safety and Hazards

The safety and hazards associated with a compound like 2-(Chloromethyl)-5-propyl-1,3,4-oxadiazole can be significant. For example, chloromethyl chloroformate, a similar compound, causes severe skin burns and eye damage, and is toxic if inhaled . Contact with water liberates toxic gas .

Future Directions

The future directions for research on 2-(Chloromethyl)-5-propyl-1,3,4-oxadiazole or similar compounds are promising. For instance, the development of novel catalytic methods for SN-transformations has evolved into a flourishing and reviving area of research . This could lead to more versatile and sustainable approaches for SN-transformations .

properties

IUPAC Name

2-(chloromethyl)-5-propyl-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClN2O/c1-2-3-5-8-9-6(4-7)10-5/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNHVLRSXJZLWNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN=C(O1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10639845
Record name 2-(Chloromethyl)-5-propyl-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10639845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

33575-93-8
Record name 2-(Chloromethyl)-5-propyl-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10639845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Chloromethyl)-5-propyl-1,3,4-oxadiazole
Reactant of Route 2
2-(Chloromethyl)-5-propyl-1,3,4-oxadiazole
Reactant of Route 3
Reactant of Route 3
2-(Chloromethyl)-5-propyl-1,3,4-oxadiazole
Reactant of Route 4
Reactant of Route 4
2-(Chloromethyl)-5-propyl-1,3,4-oxadiazole
Reactant of Route 5
2-(Chloromethyl)-5-propyl-1,3,4-oxadiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.